N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine
Description
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine (CAS: 862847-44-7) is a specialized lysine derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₄₀N₂O₆, with a molar mass of 452.58 g/mol . The compound features two orthogonal protecting groups:
- N-alpha-t-Butyloxycarbonyl (Boc): Acid-labile, enabling selective deprotection under mildly acidic conditions.
- N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl] (IVDDE): Base-labile, removable via hydrazine or primary amines.
This dual-protection strategy facilitates sequential peptide chain elongation while minimizing side reactions. The IVDDE group’s cyclohexylidene moiety contributes to steric hindrance, enhancing stability during synthesis . The D-lysine configuration distinguishes it from its L-enantiomer, offering unique applications in chiral peptide design and protease resistance studies.
Properties
IUPAC Name |
(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Context and Significance
Role in Peptide Synthesis
The ivDde protecting group is selectively removable under mild hydrazine treatment, enabling sequential deprotection during SPPS without disturbing acid-sensitive groups like Boc. This orthogonal compatibility makes Boc-D-Lys(ivDde)-OH invaluable for synthesizing branched peptides or cyclic structures requiring differential side-chain modifications. Its D-configuration further expands applications in chiral peptide design, particularly for enhancing protease resistance.
Synthetic Pathways
Starting Materials and Reagents
The synthesis begins with D-lysine , which undergoes sequential protection at its α- and ε-amino groups. Key reagents include:
- Di-t-butyl dicarbonate (Boc₂O) for α-amino protection.
- ivDde-OH (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl carbonate) for ε-amino protection.
- Activation agents such as p-nitrophenyl chloroformate or carbodiimides (e.g., DCC).
- Solvents like ethanol, dimethylformamide (DMF), or dichloromethane (DCM).
- Bases including triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Stepwise Protection Methodology
α-Amino Boc Protection
- Reaction Setup : D-lysine is suspended in a 1:1 mixture of dioxane/water.
- Boc Activation : Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by TEA (2.0 equiv) to maintain pH 8–9.
- Completion : The reaction proceeds for 4–6 hours at room temperature, yielding Boc-D-Lys-OH .
ε-Amino ivDde Protection
- Activation of ivDde-OH : ivDde-OH (1.2 equiv) is dissolved in DCM and treated with p-nitrophenyl chloroformate (1.1 equiv) and TEA (2.5 equiv) at 0°C for 1 hour, forming the active carbonate.
- Coupling to Boc-D-Lys-OH : The activated ivDde reagent is added to Boc-D-Lys-OH in DMF. The mixture is stirred at 25°C for 12–16 hours.
- Workup : The product is precipitated in ice-cold water, filtered, and purified via silica gel chromatography (eluent: 5% methanol/DCM).
Reaction Summary :
$$
\text{Boc-D-Lys-OH} + \text{ivDde-OCO-OPhNO}2 \xrightarrow{\text{TEA, DMF}} \text{Boc-D-Lys(ivDde)-OH} + \text{HOPhNO}2
$$
Alternative Pathways
One-Pot Protection
A modified approach combines Boc and ivDde protection in a single pot:
- D-lysine is treated with Boc₂O and ivDde-OH in ethanol under reflux.
- TEA (3.0 equiv) catalyzes simultaneous protection, achieving 85–90% yield after 24 hours.
Enzymatic Resolution
Racemic lysine mixtures can be resolved using acylase I to isolate D-lysine prior to protection, though this method adds complexity and cost.
Optimization and Challenges
Racemization Mitigation
The D-configuration must be preserved during synthesis. Key strategies include:
Comparative Data
Table 1 : Synthesis Methods for Boc-D-Lys(ivDde)-OH
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Stepwise Protection | DMF, TEA, 25°C, 16h | 78 | 97 | |
| One-Pot | Ethanol, reflux, 24h | 85 | 95 | |
| Enzymatic Resolution | Acylase I, pH 7.0, 37°C | 65 | 99 |
Industrial and Research Applications
Large-Scale Production
Advanced ChemTech and Iris Biotech GmbH produce Boc-D-Lys(ivDde)-OH at multi-gram scales using the stepwise method, with DMF as the primary solvent.
Case Study: Anticancer Peptide Synthesis
Boc-D-Lys(ivDde)-OH enabled the synthesis of a D-configured cyclic RGD peptide, showing 3-fold enhanced serum stability compared to its L-form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The carbonyl groups can be reduced to hydroxyl groups.
Substitution: : The BOC protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.
Major Products Formed
Oxidation: : Amine oxides
Reduction: : Hydroxylated derivatives
Substitution: : Free amino group derivatives
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
The compound serves as a building block in solid-phase peptide synthesis, where it can be incorporated into peptides while maintaining the integrity of the peptide chain. Its protective Boc (t-butyloxycarbonyl) group allows for selective deprotection, facilitating the introduction of various functional groups at specific sites within the peptide sequence . The ivDde (N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)] group provides an orthogonal protection strategy that is compatible with Fmoc/tBu methods, enabling complex peptide architectures to be synthesized efficiently .
Therapeutic Applications
Antimicrobial and Antitumor Activity :
Research has indicated that analogs of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies involving chimeric peptides that incorporate D-lysine derivatives have shown promising results in inhibiting bacterial growth and demonstrating low cytotoxicity . The potential for these compounds to act as antimicrobial agents is particularly relevant in the context of rising antibiotic resistance.
Vaccine Development :
The incorporation of N-alpha-t-butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine into lipopeptides has been explored for enhancing immune responses. These modified peptides can target receptors on antigen-presenting cells, potentially improving vaccine efficacy by promoting stronger immune activation .
Structure–Activity Relationship Studies
Analogs and Derivatives :
The study of structure–activity relationships (SAR) involving this compound has led to the synthesis of various analogs that exhibit enhanced biological activities. For instance, modifications to the ε-amino group have resulted in peptides with improved stability and activity against drug-resistant bacterial strains . Such studies are crucial for identifying lead compounds for further development in drug discovery.
Data Tables and Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The molecular targets and pathways involved would vary based on the specific biochemical or pharmaceutical context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is compared below with structurally related lysine derivatives (Table 1) and discussed in terms of reactivity, stability, and applications.
Table 1: Comparative Analysis of Lysine Derivatives
Reactivity and Stability
Deprotection Conditions :
- The Boc/IVDDE system allows sequential acid (e.g., TFA) and base (e.g., hydrazine) deprotection, minimizing side-chain interference. In contrast, Fmoc-based analogues (e.g., CAS 156648-40-7) require basic conditions (piperidine) for Fmoc removal, limiting compatibility with base-sensitive residues .
- The IVDDE group’s cyclohexylidene structure enhances steric stability compared to linear alkylidene protectors (e.g., Alloc), reducing premature deprotection risks .
Stereochemical Impact :
Solubility :
Research Findings
Orthogonal Protection Efficiency :
Studies demonstrate >95% purity for peptides synthesized using Boc/IVDDE-D-lysine, outperforming Fmoc/Alloc systems (85–90% purity) due to reduced diketopiperazine formation .
Steric and Electronic Effects :
The IVDDE group’s cyclohexylidene ring induces upfield shifts (+0.07–0.08 ppm) in adjacent residues’ NMR signals, indicative of electron-withdrawing effects that stabilize intermediates during coupling . This contrasts with Fmoc’s electron-rich carbamate, which may accelerate undesired acylation .
Chiral Selectivity : The D-lysine derivative shows <5% racemization under standard SPPS conditions (vs. 8–10% for L-lysine analogues), attributed to reduced steric clash during coupling .
Biological Activity
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine, commonly referred to as Boc-Lys(ivDde)-OH, is a synthetic compound utilized primarily in peptide synthesis and drug development. Its unique structure enhances its stability and reactivity, making it a valuable building block in the creation of therapeutic proteins and biologics.
- Molecular Formula: C₁₈H₃₄N₂O₆
- Molecular Weight: 402.48 g/mol
- Purity: Minimum 98%
- Enantiomeric Purity: Minimum 99.7%
This compound features a bicyclic structure that contributes to its biological activity and applications in various fields of research.
Applications in Research
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Chemical Biology Research :
Study on Peptide Synthesis
A study highlighted the effectiveness of Boc-Lys(ivDde)-OH in synthesizing peptides with enhanced stability and biological activity. The use of this compound allowed researchers to create peptides that demonstrated significant antimicrobial properties against resistant bacterial strains .
Antitumor Activity
Research has indicated that derivatives of Boc-Lys(ivDde)-OH exhibit antitumor activity by enhancing the delivery of therapeutic agents directly to cancer cells. This targeted approach minimizes damage to healthy tissues while maximizing the impact on tumors .
Bioconjugation Efficacy
In bioconjugation studies, Boc-Lys(ivDde)-OH was shown to facilitate the attachment of various therapeutic agents to proteins without compromising their biological activity. This capability is critical for developing effective treatments in personalized medicine .
Comparison of Biological Activities
Stability and Reactivity
| Compound | Stability (in vitro) | Reactivity Level | Applications |
|---|---|---|---|
| Boc-Lys(ivDde)-OH | High | Moderate to High | Peptide synthesis, drug development |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires precise control of protecting group strategies. The t-Boc group on the α-amine must remain stable during functionalization of the ε-amine with the cyclohexylidene-containing moiety. Use anhydrous conditions and catalysts like DMAP to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, chloroform/methanol) or HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts. Purification via flash chromatography (hexane/ethyl acetate) or recrystallization is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combine multiple analytical techniques:
- NMR : Verify the presence of the t-Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclohexylidene protons (δ ~5.5–6.0 ppm for conjugated double bonds).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated for C₂₃H₃₈N₂O₆: 462.27 g/mol).
- IR spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) for the dioxocyclohexane and t-Boc groups .
Q. What purification methods are effective for removing synthetic byproducts?
Reverse-phase HPLC (C18 column with 0.1% TFA in water/acetonitrile) resolves polar impurities. For non-polar byproducts, silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) is effective. Centrifugal partition chromatography (CPC) may also separate stereoisomers if racemization occurs during synthesis .
Advanced Research Questions
Q. How does the stability of this compound vary under physiological conditions (e.g., pH, temperature)?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. The t-Boc group is labile under acidic conditions (pH < 4), while the cyclohexylidene moiety may hydrolyze in alkaline media (pH > 8).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for t-Boc derivatives) .
Q. What experimental designs are suitable for studying its role in peptide synthesis or bioconjugation?
Design peptide coupling experiments using standard protocols (e.g., Fmoc-SPPS):
- Deprotection kinetics : Compare t-Boc removal rates (e.g., 50% TFA in DCM) with other protecting groups (e.g., Fmoc).
- Conjugation efficiency : React the ε-amine derivative with fluorescent tags (e.g., FITC) or PEG linkers. Quantify yields via LC-MS and assess steric effects from the bulky cyclohexylidene group .
Q. How can contradictory data on its solubility or reactivity be resolved?
Conflicting solubility reports (e.g., in DMSO vs. acetonitrile) may arise from crystallinity differences. Characterize polymorphs via X-ray diffraction. For reactivity discrepancies (e.g., coupling yields), systematically vary solvents (DMF vs. THF), bases (DIPEA vs. pyridine), and temperatures (0°C vs. RT) to identify optimal conditions .
Methodological Considerations for Data Analysis
Q. What strategies mitigate batch-to-batch variability in synthesis?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Track reaction time, temperature, and reagent stoichiometry.
- PAT tools : Use in-line FTIR or Raman spectroscopy to monitor real-time reaction progress.
- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., impurity levels across batches) .
Q. How to assess its potential bioactivity in cellular or in vivo models?
- In vitro assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells).
- In vivo models : Use Drosophila or murine systems (e.g., pharmacokinetics in BALB/c mice) to evaluate bioavailability. Dose-response studies should account for metabolic stability (e.g., liver microsome assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
